molecular formula C16H25N3O B2735100 N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide CAS No. 1049444-53-2

N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide

Cat. No. B2735100
CAS RN: 1049444-53-2
M. Wt: 275.396
InChI Key: AJDHOBIEIHZWLK-UHFFFAOYSA-N
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Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds with a similar structure, specifically 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .

Butyrylcholinesterase Inhibitors

In addition to inhibiting acetylcholinesterase, these compounds also exhibited a certain ability to inhibit butyrylcholinesterase (BuChE) . BuChE, possessing wider substrate specificity than AChE, can take over AChE to some extent to modulate acetylcholine, enhancing cognition functions .

Alzheimer’s Disease Treatment

The synthesized compounds could be considered as a lead compound for the development of AD drugs . The cholinergic deficiency hypothesis, which is the basis of the main therapeutic approach in the treatment of AD, suggests that the low level of acetylcholine (ACh) is the main cause of memory and cognitive impairment in AD patients .

Neurodegenerative Disease Research

The compounds could be used in research related to neurodegenerative diseases. As mentioned, they have potential applications in the treatment of Alzheimer’s disease, which is a neurodegenerative disease characterized by progressive cognitive decline, memory impairment, language dysfunction, and inability to perform daily life tasks as usual .

Molecular Docking Studies

The compounds could be used in molecular docking studies. For example, compound 6g, a selective AChE inhibitor, was confirmed by the molecular docking studies of compound 6g with AChE and BuChE .

Kinetic Study

The mechanism of inhibition of these compounds against AChE was analyzed by the kinetic study . The result indicated that these compounds were the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

properties

IUPAC Name

2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-14(2)16(20)17-8-9-18-10-12-19(13-11-18)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDHOBIEIHZWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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